molecular formula C19H25N9 B2609165 4-(4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-N,N,6-trimethylpyrimidin-2-amine CAS No. 2415624-57-4

4-(4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-N,N,6-trimethylpyrimidin-2-amine

Cat. No.: B2609165
CAS No.: 2415624-57-4
M. Wt: 379.472
InChI Key: HJNNARRBCOBOSH-UHFFFAOYSA-N
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Description

The compound 4-(4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-N,N,6-trimethylpyrimidin-2-amine features a triazolopyridazine core fused with a piperazine ring and a substituted pyrimidine. Key structural attributes include:

  • Triazolopyridazine moiety: The [1,2,4]triazolo[4,3-b]pyridazine system, substituted with a cyclopropyl group at position 3, enhances metabolic stability and modulates electronic properties.
  • Piperazine linker: The piperazine group at position 6 of the triazolopyridazine improves solubility and facilitates interactions with biological targets.
  • Pyrimidine substituent: The N,N,6-trimethylpyrimidin-2-amine group at the terminal end contributes to steric and electronic effects, influencing binding affinity and selectivity.

Properties

IUPAC Name

4-[4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N9/c1-13-12-17(21-19(20-13)25(2)3)27-10-8-26(9-11-27)16-7-6-15-22-23-18(14-4-5-14)28(15)24-16/h6-7,12,14H,4-5,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJNNARRBCOBOSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N(C)C)N2CCN(CC2)C3=NN4C(=NN=C4C5CC5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-N,N,6-trimethylpyrimidin-2-amine is a complex heterocyclic molecule with potential therapeutic applications. Its structure suggests a range of biological activities, particularly in the fields of oncology and neurology. This article aims to provide a comprehensive overview of its biological activity based on diverse scientific literature.

Chemical Structure and Properties

The compound features a triazolo-pyridazine core linked to a piperazine moiety, which is known for enhancing pharmacological properties. The presence of multiple nitrogen atoms in the heterocycles contributes to its potential interactions with biological targets.

PropertyValue
Molecular FormulaC19H22N6
Molecular Weight350.42 g/mol
IUPAC Name4-(4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-N,N,6-trimethylpyrimidin-2-amine
SolubilitySoluble in DMSO and DMF

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in various signaling pathways. Preliminary studies suggest that it may act as an enzyme inhibitor , influencing pathways related to cancer cell proliferation and survival.

Antitumor Activity

Recent studies have highlighted the anticancer potential of similar triazolo-pyridazine derivatives. For instance, compounds bearing similar structures demonstrated significant cytotoxic effects against various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The IC50 values for these compounds were reported in the nanomolar range, indicating potent activity against tumor cells .

Enzyme Inhibition

Research indicates that derivatives of this compound may function as kinase inhibitors , particularly targeting c-Met kinase which plays a crucial role in tumor growth and metastasis. For example, a closely related compound exhibited an IC50 value of 48 nM against c-Met kinase . This suggests that the compound could be developed as a targeted therapy for cancers driven by aberrant c-Met signaling.

Case Studies

  • In Vitro Studies :
    • A study evaluated the cytotoxic effects of triazolo-pyridazine derivatives on A549 and MCF-7 cell lines. The results indicated that these compounds induced apoptosis through caspase activation pathways.
    • Another investigation into the compound's effect on cell cycle progression revealed G0/G1 phase arrest in treated cells, suggesting a mechanism for its antitumor effects.
  • In Vivo Studies :
    • Animal model studies are needed to further assess the therapeutic efficacy and safety profile of this compound. Preliminary results from related compounds have shown promising results in reducing tumor volume without significant toxicity .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical comparisons with structurally related compounds:

Compound Name & Source Core Structure Substituents Molecular Weight (g/mol) Key Features
Target Compound
(This article)
[1,2,4]Triazolo[4,3-b]pyridazin-6-yl + piperazine + pyrimidin-2-amine Cyclopropyl (triazole), N,N,6-trimethyl (pyrimidine) Not reported Piperazine linker enhances solubility; trimethylamine on pyrimidine may reduce metabolic oxidation.
2-(4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-N,N,6-trimethylpyrimidin-4-amine
[1,2,4]Triazolo[4,3-b]pyridazin-6-yl + piperazine + pyrimidin-4-amine Cyclopropyl (triazole), N,N,6-trimethyl (pyrimidine) Similar to target Positional isomer: Pyrimidine substituent at position 4 instead of 2. Altered electronic distribution may affect target binding.
N-(1-{1,2,4triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine
[1,2,4]Triazolo[4,3-b]pyridazin-6-yl + piperidine + pyrimidin-4-amine Trifluoromethyl (pyrimidine) 364.33 Piperidine replaces piperazine, reducing solubility but increasing lipophilicity. Trifluoromethyl group enhances metabolic stability and electronegativity.
N-(4-Chlorophenethyl)-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine
[1,2,4]Triazolo[4,3-b]pyridazin-8-amine 4-Chlorophenethyl (triazole), methyl (position 6) Not reported Substituent at position 8 (vs. 6 in target). Chlorophenethyl group increases lipophilicity and steric bulk, potentially altering target selectivity.
2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one
[1,2,4]Triazolo[4,3-a]pyridin-3(2H)-one + phenylpiperazine Phenylpiperazine propyl ~623.37 Different triazolo ring system ([4,3-a] vs. [4,3-b]) alters planarity. Phenylpiperazine may enhance receptor interaction but reduce solubility.

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